2-cyano-N-(2,4-dichlorophenyl)acetamide structure elucidation
2-cyano-N-(2,4-dichlorophenyl)acetamide structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-cyano-N-(2,4-dichlorophenyl)acetamide
Introduction
Physicochemical Profile and Synthetic Context
A foundational understanding of a molecule's basic properties and its synthetic origin is critical. The synthesis informs potential impurities, while the physicochemical profile guides the selection of analytical solvents and techniques.
Table 1: Physicochemical Properties of 2-cyano-N-(2,4-dichlorophenyl)acetamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆Cl₂N₂O | [2] |
| Molar Mass | 229.06 g/mol | [2] |
| Appearance | Colorless crystalline solid | [2] |
| Melting Point | ~137-138 °C | [2] |
| Solubility | Soluble in organic solvents like ethanol, ether, and dichloromethane. |[2] |
Synthetic Pathway Overview: The synthesis of N-substituted-2-cyanoacetamides typically involves the condensation of a primary amine with a cyanoacetic acid derivative.[4] For the title compound, a common and logical route is the reaction between 2,4-dichloroaniline and cyanoacetic acid, often facilitated by a coupling agent to form the amide bond.
Why this matters: This synthetic route suggests potential impurities such as unreacted 2,4-dichloroaniline, cyanoacetic acid, or by-products from the coupling agent. A robust analytical workflow must be able to identify and distinguish the target compound from these potential contaminants.
Integrated Analytical Workflow for Structure Elucidation
No single technique can provide absolute structural proof. Instead, we employ a series of orthogonal methods, where each result corroborates and refines the data from the others. This integrated approach forms a self-validating system, which is the gold standard for scientific trustworthiness.
Figure 1: Integrated workflow for structure elucidation.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Causality: IR spectroscopy is the first logical step. It is a rapid, non-destructive technique that provides definitive evidence for the presence or absence of key functional groups.[5] By matching absorption bands to known vibrational frequencies, we can quickly confirm that the major chemical transformations of the synthesis have occurred, i.e., the formation of the amide and the persistence of the cyano and aromatic moieties.
Experimental Protocol:
-
Sample Preparation: A small amount of the crystalline sample (~1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Background Collection: A background spectrum of the empty sample compartment is recorded to subtract atmospheric H₂O and CO₂ signals.
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Sample Analysis: The KBr pellet is placed in the spectrometer's sample holder, and the spectrum is acquired, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
Data Presentation & Interpretation:
Table 2: Predicted IR Absorption Frequencies for 2-cyano-N-(2,4-dichlorophenyl)acetamide
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Rationale & Expected Appearance |
|---|---|---|---|
| ~3300 - 3250 | N-H stretch | Secondary Amide | Confirms amide linkage. A sharp, single peak is expected. |
| ~3100 - 3000 | C-H stretch | Aromatic Ring | Indicates the presence of the dichlorophenyl group. |
| ~2950 - 2850 | C-H stretch | Aliphatic (CH₂) | Corresponds to the methylene group between the carbonyl and cyano groups. |
| ~2260 - 2240 | C≡N stretch | Nitrile | A key sharp peak of medium intensity, confirming the cyano group.[3][6] |
| ~1680 - 1650 | C=O stretch (Amide I) | Secondary Amide | A strong, sharp peak indicating the amide carbonyl. Its position reflects conjugation. |
| ~1550 - 1510 | N-H bend (Amide II) | Secondary Amide | A strong peak, coupled with the Amide I band, is characteristic of a secondary amide. |
| ~1475 | C=C stretch | Aromatic Ring | Medium intensity peaks confirming the phenyl ring skeleton. |
| ~850 - 800 | C-H out-of-plane bend | Aromatic Ring | Pattern indicates substitution on the ring (1,2,4-trisubstituted). |
| ~800 - 600 | C-Cl stretch | Aryl Halide | Strong absorptions confirming the presence of chlorine substituents. |
This IR spectrum provides a "functional group fingerprint," validating the core structural components. The presence of N-H and C=O bands alongside the C≡N peak strongly supports the successful synthesis of the target molecule.
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Expertise & Causality: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules. Its primary role here is to provide an exact molecular weight, which serves as a stringent test of the proposed molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition. Furthermore, the isotopic pattern is a crucial piece of evidence for halogenated compounds.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is an excellent soft ionization technique for this moderately polar molecule, minimizing fragmentation and maximizing the signal for the molecular ion.
-
Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
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Data Acquisition: The spectrum is recorded in positive ion mode, looking for the protonated molecule [M+H]⁺.
Data Presentation & Interpretation:
-
Molecular Ion Peak: The molecular formula C₉H₆Cl₂N₂O gives a monoisotopic mass of 227.9857. In positive ESI mode, the expected peak would be for [M+H]⁺ at m/z 228.9930 .
-
Trustworthiness through Isotopic Pattern: The most powerful feature for this molecule is the distinctive pattern created by the two chlorine atoms. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
The [M+H]⁺ peak will correspond to the molecule containing two ³⁵Cl atoms.
-
The [M+H+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl) will appear 2 m/z units higher and have an intensity of approximately 65% of the [M+H]⁺ peak.
-
The [M+H+4]⁺ peak (containing two ³⁷Cl atoms) will appear 4 m/z units higher and have an intensity of approximately 10% of the [M+H]⁺ peak.
-
The observation of this specific 100:65:10 intensity ratio is unambiguous proof of the presence of two chlorine atoms in the molecule.
Figure 2: Expected isotopic cluster for [M+H]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map
Expertise & Causality: While IR confirms functional groups and MS confirms the formula, NMR spectroscopy elucidates the precise atomic connectivity. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. Together, they provide the final, high-resolution picture of the molecule's structure.[7]
Experimental Protocol:
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it effectively solubilizes amides and its residual solvent peak does not interfere with key signals. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).
-
¹H NMR Acquisition: A standard proton spectrum is acquired on a 400 MHz or higher spectrometer. Key parameters include a 90° pulse angle and a sufficient relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. This provides a single peak for each unique carbon atom.
¹H NMR Data Interpretation:
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |
|---|---|---|---|---|
| ~10.5 | 1H | Singlet (broad) | NH -Amide | Amide protons are deshielded and often appear as broad singlets due to quadrupole broadening and exchange. |
| ~8.3 | 1H | Doublet (d) | Ar-H (H-3) | This proton is ortho to the electron-withdrawing amide group, causing significant deshielding. It is split by H-5. |
| ~7.7 | 1H | Doublet of doublets (dd) | Ar-H (H-5) | This proton is split by both H-3 and H-6. |
| ~7.5 | 1H | Doublet (d) | Ar-H (H-6) | This proton is ortho to a chlorine atom and is split by H-5. |
| ~4.1 | 2H | Singlet (s) | CH₂ -CN | The methylene protons are adjacent to two electron-withdrawing groups (carbonyl and cyano), shifting them downfield. They appear as a singlet as there are no adjacent protons. |
¹³C NMR Data Interpretation:
Table 4: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~163 | C =O (Amide) | Carbonyl carbons are highly deshielded and appear far downfield. |
| ~135 | Ar-C (C-1) | Quaternary carbon attached to the nitrogen. |
| ~131 | Ar-C (C-4) | Aromatic carbon bearing a chlorine atom. |
| ~130 | Ar-C (C-6) | Aromatic CH carbon. |
| ~129 | Ar-C (C-2) | Aromatic carbon bearing a chlorine atom. |
| ~128 | Ar-C (C-5) | Aromatic CH carbon. |
| ~122 | Ar-C (C-3) | Aromatic CH carbon. |
| ~116 | C ≡N (Nitrile) | The sp-hybridized carbon of the nitrile group appears in this characteristic region. |
| ~25 | C H₂ | The sp³-hybridized methylene carbon. |
The combination of ¹H and ¹³C NMR data provides a complete and unambiguous map of the molecule's framework, confirming the substitution pattern on the aromatic ring and the structure of the acetamide side chain.
Elemental Analysis: Final Purity and Formula Confirmation
Expertise & Causality: Elemental analysis is a classic, quantitative technique that provides the percentage composition of carbon, hydrogen, and nitrogen in a pure sample. By comparing the experimentally determined percentages to the theoretical values calculated from the molecular formula (C₉H₆Cl₂N₂O), we obtain a final, independent verification of both the formula and the sample's purity.
Experimental Protocol:
-
A precisely weighed amount of the purified, dry sample is combusted in a furnace with excess oxygen.
-
The combustion products (CO₂, H₂O, and N₂) are separated by gas chromatography.
-
The amount of each gas is measured by a thermal conductivity detector.
-
The instrument's software calculates the mass percentages of C, H, and N.
Data Presentation & Interpretation:
Table 5: Theoretical vs. Experimental Elemental Analysis
| Element | Theoretical % (for C₉H₆Cl₂N₂O) | Experimental % (Acceptable Range) |
|---|---|---|
| Carbon (C) | 47.19% | 47.19 ± 0.4% |
| Hydrogen (H) | 2.64% | 2.64 ± 0.4% |
| Nitrogen (N) | 12.23% | 12.23 ± 0.4% |
An experimental result that falls within ±0.4% of the theoretical value is considered strong evidence for the proposed molecular formula and indicates a high degree of sample purity.
Conclusion: A Synthesis of Evidence
The structure of 2-cyano-N-(2,4-dichlorophenyl)acetamide is elucidated not by a single piece of data, but by the overwhelming confluence of evidence from orthogonal analytical techniques. IR spectroscopy confirms the presence of the required functional groups. High-resolution mass spectrometry validates the molecular formula and the presence of two chlorine atoms through its exact mass and unique isotopic signature. ¹H and ¹³C NMR spectroscopy provide a definitive map of the proton and carbon skeletons and their connectivity. Finally, elemental analysis provides quantitative confirmation of the elemental composition and purity. This rigorous, multi-faceted approach ensures the highest degree of confidence in the final structural assignment, fulfilling the stringent requirements of modern chemical and pharmaceutical research.
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